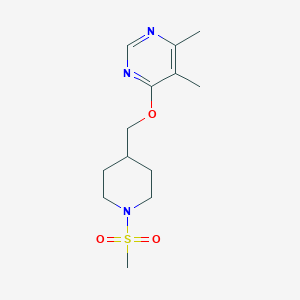
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, there are general methods for synthesizing similar compounds. For instance, novel compounds of Piperidin-4-one skeleton have been synthesized using a simple and convenient method .Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves the inhibition of PKCθ. PKCθ is a key regulator of T cell activation and differentiation. Inhibition of PKCθ prevents the activation of T cells and reduces the production of inflammatory cytokines. This leads to a reduction in inflammation and has potential therapeutic applications in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be a potent and selective inhibitor of PKCθ. Inhibition of PKCθ leads to a reduction in the activation of T cells and the production of inflammatory cytokines. This leads to a reduction in inflammation and has potential therapeutic applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of PKCθ, which makes it a valuable tool for studying the role of PKCθ in immune system function. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine. One potential direction is the development of new therapeutic applications for the compound. It has been shown to have potential in the treatment of autoimmune diseases, but further research is needed to fully explore its therapeutic potential. Another potential direction is the development of new PKCθ inhibitors. This compound is a valuable tool for studying the role of PKCθ in immune system function, but new inhibitors may have better pharmacological properties and therapeutic potential.
Métodos De Síntesis
The synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves a multi-step process. The first step involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(methylsulfonyl)piperidin-4-amine to form an intermediate product. This intermediate product is then reacted with 2-methoxy-5-methylpyrimidine-4-ol to form the final product.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of protein kinase C theta (PKCθ). PKCθ is a protein kinase that plays a crucial role in the immune system and is involved in the activation of T cells. Inhibition of PKCθ has been shown to have therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
4,5-dimethyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-11(2)14-9-15-13(10)19-8-12-4-6-16(7-5-12)20(3,17)18/h9,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSALWGLMUDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)

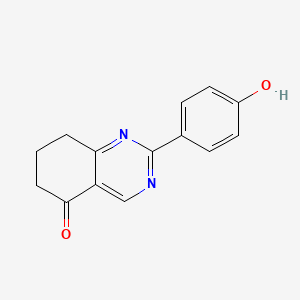
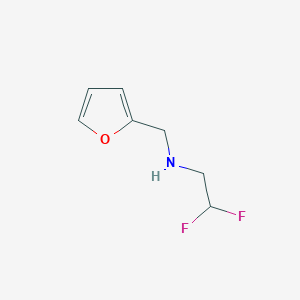
![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)
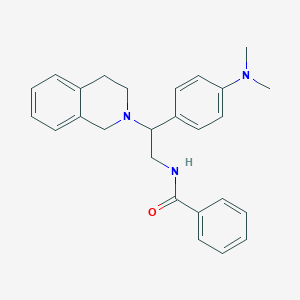
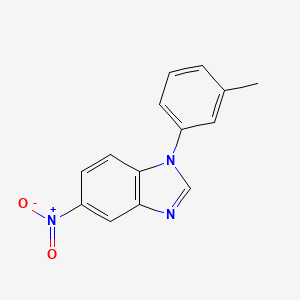
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)


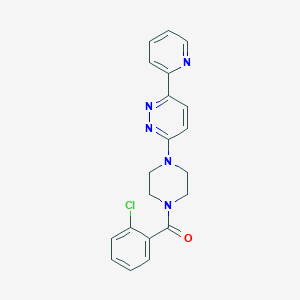
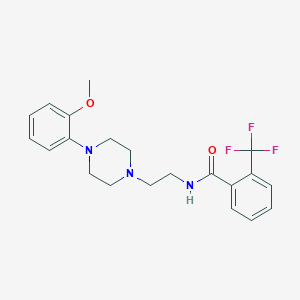
![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)
